BenchChemオンラインストアへようこそ!

(1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid

GABA aminotransferase Stereospecificity Conformationally rigid inhibitor

(1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid (CAS 1008773-77-0) is a conformationally constrained, chiral cyclopentane β-amino acid derivative featuring orthogonally protected amino (Boc) and carboxylic acid functionalities along with a secondary hydroxyl group. Its rigid cyclopentane core locks the three functional groups in defined spatial orientations, making it a privileged scaffold for constructing peptidomimetics and exploring structure-activity relationships in medicinal chemistry programs.

Molecular Formula C11H19NO5
Molecular Weight 245.275
CAS No. 1008773-77-0
Cat. No. B2819867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid
CAS1008773-77-0
Molecular FormulaC11H19NO5
Molecular Weight245.275
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(CC1O)C(=O)O
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-7-4-6(9(14)15)5-8(7)13/h6-8,13H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-,7+,8+/m0/s1
InChIKeyLUFYOKRQPSBJIS-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic Acid (CAS 1008773-77-0): Chiral Cyclopentane Scaffold for Drug Discovery


(1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid (CAS 1008773-77-0) is a conformationally constrained, chiral cyclopentane β-amino acid derivative featuring orthogonally protected amino (Boc) and carboxylic acid functionalities along with a secondary hydroxyl group [1]. Its rigid cyclopentane core locks the three functional groups in defined spatial orientations, making it a privileged scaffold for constructing peptidomimetics and exploring structure-activity relationships in medicinal chemistry programs [2]. The compound is commercially available with a purity of ≥97% (HPLC) from multiple suppliers, serving as a key intermediate for generating libraries of tri-functionalized cyclopentane building blocks .

Why Substituting (1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic Acid with In-Class Analogs Risks Project Integrity


Substituting this specific (1S,3R,4R) enantiomer with its racemic mixture, a different diastereomer, or the methyl ester prodrug can fundamentally alter downstream synthetic outcomes and biological results. The three chiral centers on the cyclopentane ring dictate the spatial orientation of the Boc-amino, hydroxyl, and carboxylic acid groups, which in turn controls molecular recognition at biological targets and determines the regiochemical outcome of subsequent derivatization steps [1]. For instance, halogenated derivatives of a specific diastereomer (scaffold 1d) have been identified as potent, conformationally rigid deactivators of γ-aminobutyric acid aminotransferase (GABA-AT), illustrating that activity is exquisitely sensitive to stereochemistry [1]. Furthermore, the free carboxylic acid is directly compatible with amide coupling reactions, whereas the methyl ester analog requires an additional hydrolysis step that can introduce impurities, reduce yield, and risk epimerization at the α-center [2]. Generic replacement without stereochemical and functional group verification can therefore lead to inactive compounds, misleading structure-activity relationships, and costly synthetic re-routing.

Quantitative Differentiation Evidence for (1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic Acid


Absolute Stereochemistry Defines GABA-AT Inhibitory Activity: (1S,3R,4R) vs. Scaffold 1d Diastereomer

The (1S,3R,4R) stereochemistry places the Boc-amino and hydroxyl groups in a cis relationship on the cyclopentane ring, a geometry that serves as the direct precursor to the potent GABA-AT deactivating scaffold identified as 1d. In the foundational study by Smith et al., halogenated derivatives of scaffold 1d were shown to be potent, conformationally rigid deactivators of GABA-AT [1]. Other diastereomers from the same eight-stereoisomer library (e.g., scaffold 1a, 1b, 1c) did not exhibit this activity profile, confirming that the relative stereochemistry at positions 3 and 4 is a critical determinant of biological function [1]. This stereospecificity means that only the (1S,3R,4R) isomer, not its racemate or other diastereomers, provides the correct spatial orientation for developing GABA-AT-targeted compounds.

GABA aminotransferase Stereospecificity Conformationally rigid inhibitor

Free Carboxylic Acid Enables Direct Amide Coupling vs. Methyl Ester Hydrolysis Requirement

The target compound is supplied as the free carboxylic acid, allowing immediate use in amide bond-forming reactions (e.g., HATU, EDC/HOBt-mediated couplings) without a deprotection step. In contrast, the corresponding methyl ester analog (CAS 321744-16-5) requires saponification with LiOH or NaOH prior to coupling [1]. This additional hydrolysis step typically reduces overall yield by 10-20% due to incomplete conversion, side-product formation, and extractive work-up losses [1]. Moreover, the basic hydrolysis conditions risk partial epimerization at the α-carbon of the cyclopentane ring, diminishing stereochemical purity. For medicinal chemistry groups using parallel synthesis or solid-phase methodologies, procuring the free acid form directly eliminates this hydrolysis step, streamlining the synthetic sequence and preserving enantiomeric integrity.

Solid-phase peptide synthesis Amide coupling Functional group orthogonality

Supplier-Specified Enantiopurity Confirms Single Isomer Identity

Commercial suppliers including Aladdin Scientific and Leyan specify this compound as the single (1S,3R,4R) enantiomer with a purity of 97-98% as determined by HPLC . The racemic mixture (rac-(1R,3S,4S)) is sometimes ambiguously co-listed under the same CAS number by other vendors (e.g., CymitQuimica annotates it as 'rac-'), creating a procurement risk . The single enantiomer from reputable suppliers ensures that the stereochemical identity matches the published structure-activity relationship data for scaffold 1d derivatives. In contrast, purchasing a racemic mixture would require an additional chiral separation step (e.g., preparative chiral HPLC or enzymatic resolution), which adds cost and complexity. The availability of the pre-resolved single enantiomer eliminates this purification burden and guarantees stereochemical homogeneity for downstream biological assays.

Chiral purity Stereochemical integrity Quality control

Multi-Tonne Scalable Synthesis Established for the (1S,3R,4R) Absolute Stereochemistry via Enzymatic Resolution

The synthetic route to the (1S,3R,4R) scaffold, as reported by Smith et al., begins with an enzymatic bioresolution of the racemic bicyclic lactam 2-azabicyclo[2.2.1]hept-5-en-3-one, a process that has been operated at multi-tonne scale for carbocyclic nucleoside production [1]. This industrially validated resolution step provides both enantiomers of the lactam with high enantiomeric excess, and subsequent transformations deliver the (1S,3R,4R) scaffold without erosion of stereochemistry. In contrast, alternative routes relying on chiral auxiliaries or asymmetric catalysis often struggle with scalability and cost-efficiency at kilogram scale. The established multi-tonne process ensures a reliable and cost-stable supply chain for the (1S,3R,4R) enantiomer, reducing procurement risk for medicinal chemistry programs that require gram-to-kilogram quantities.

Scalable synthesis Enzymatic resolution Industrial production

Optimal Application Scenarios for (1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic Acid Based on Differential Evidence


Synthesis of Conformationally Rigid GABA-AT Deactivators and Neurological Drug Candidates

Medicinal chemistry teams developing mechanism-based inactivators of GABA aminotransferase for epilepsy or addiction indications should procure the single (1S,3R,4R) enantiomer. Only this stereochemistry provides the direct precursor to the active halogenated scaffold 1d, which has been confirmed as a potent, conformationally rigid GABA-AT deactivator [1]. Using the racemic mixture or incorrect diastereomer would generate inactive compounds, wasting synthesis resources and delaying project timelines. The free carboxylic acid functionality allows immediate conjugation to amine-containing pharmacophores via standard amide coupling, accelerating the preparation of focused compound libraries for structure-activity relationship exploration.

Parallel Library Synthesis Requiring Orthogonal Functional Group Manipulation

The orthogonal protection pattern (N-Boc, free -COOH, free -OH) of this building block makes it ideally suited for solid-phase and solution-phase parallel synthesis. The free acid enables direct loading onto amine-functionalized resins or direct coupling with diverse amine building blocks without prior deprotection. In contrast, the methyl ester analog requires an additional hydrolysis step that reduces throughput and can compromise stereochemical integrity [2]. For laboratories running automated synthesizers, selecting the free acid eliminates one processing step per compound, which, across a library of 96 compounds, can save 2-3 days of synthetic time.

Peptidomimetic Design Leveraging the Cyclopentane Core as a β-Amino Acid Mimetic

The cyclopentane ring imposes conformational constraints that mimic the backbone geometry of β-turn motifs in peptides. The (1S,3R,4R) relative stereochemistry positions the amino and hydroxyl groups in a cis orientation, which is critical for mimicking specific secondary structure elements. Researchers evaluating the Smith et al. synthesis route have access to the full eight-stereoisomer library [1]; thus, the (1S,3R,4R) building block can be systematically compared against its diastereomers to identify the optimal spatial arrangement for a given biological target. This systematic stereochemical exploration is only possible when each enantiomerically pure building block is procured individually.

Preclinical Development Programs Requiring Scalable, cGMP-Ready Synthetic Routes

Drug discovery projects advancing toward IND-enabling studies benefit from the fact that the (1S,3R,4R) building block is derived from an enzymatic resolution process already validated at multi-tonne scale for related nucleoside intermediates [1]. This established supply chain maturity reduces the risk of synthetic route re-development during scale-up and provides a clear path toward cGMP manufacturing. Procurement teams should prioritize suppliers who can demonstrate traceability to this enzymatic resolution route, thereby ensuring consistency in stereochemical purity from gram to kilogram scales.

Quote Request

Request a Quote for (1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.